(E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a piperidine ring and a styryl group, which are common structural motifs in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the piperidine ring, and the styryl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the piperidine ring, and the styryl group . The oxadiazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles . The piperidine ring can undergo reactions at the nitrogen atom, and the styryl group can participate in reactions typical of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring, the piperidine ring, and the styryl group would likely make the compound relatively non-polar . The exact properties would depend on the specific stereochemistry and substitution pattern of the compound .科学的研究の応用
Synthesis and Biological Evaluation
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their biological activities. Notably, compounds like (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole exhibit potential biological significance due to their structural attributes. In research, these compounds have been synthesized through multiple steps involving the conversion of organic acids into esters, hydrazides, and eventually 1,3,4-oxadiazoles (Khalid et al., 2016).
Antimicrobial and Antibacterial Properties
Studies have demonstrated that certain 1,3,4-oxadiazole bearing compounds, including variants of the specified compound, possess notable antimicrobial and antibacterial properties. These compounds have been synthesized and their structures elucidated through modern spectroscopic techniques. Their efficacy against Gram-negative and Gram-positive bacteria has been a subject of investigation, revealing moderate to significant activity (Khalid et al., 2016).
Anticancer Potential
Research into 1,3,4-oxadiazole hybrids, similar in structure to the specified compound, has explored their potential as anticancer agents. These compounds have been synthesized and evaluated for their anticancer properties, demonstrating promising results in in vitro settings. However, further in vivo studies are required to fully ascertain their therapeutic usefulness (Rehman et al., 2018).
Alzheimer’s Disease Treatment
New drug candidates for Alzheimer’s disease have been explored using derivatives of 1,3,4-oxadiazole, similar to the compound . The synthesized compounds have shown enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This research indicates the potential of such compounds in developing new therapeutic strategies for Alzheimer’s disease (Rehman et al., 2018).
Molecular and Crystal Structures
The molecular and crystal structures of related 1,2,4-oxadiazole compounds have been studied to understand their potential as drugs with antimicrobial and antiviral properties. The synthesis, structural analysis, and biological activity prediction through molecular docking have been key aspects of this research (Vaksler et al., 2023).
将来の方向性
特性
IUPAC Name |
3-cyclopropyl-5-[[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-6-16(7-5-15)10-12-27(24,25)23-11-2-3-17(14-23)13-19-21-20(22-26-19)18-8-9-18/h4-7,10,12,17-18H,2-3,8-9,11,13-14H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHVOXRRTQRNOG-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。